2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine
Overview
Description
2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine is a useful research compound. Its molecular formula is C29H35N3 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.283098129 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Luminescent Properties in Metal Complexes
2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine demonstrates significant applications in the synthesis of luminescent metal complexes. For instance, it has been used to create CdII complexes exhibiting luminescence at room temperature in both solution and solid states, attributed to ligand-centered π*−π transitions, enhanced by CdII centers (Fan et al., 2004).
Catalytic Applications in Cyclopropanation
This compound also finds use in catalysis, such as in the cyclopropanation of styrene with ethyl diazoacetate. It forms part of ruthenium complexes that act as efficient catalysts for this reaction (Bianchini and Lee, 2000).
Applications in Polymerization Processes
In the field of polymerization, this compound-based nickel complexes are utilized. These complexes, having distinct geometries, show catalytic activities in ethylene polymerization under activation with MAO (Fan et al., 2007).
Role in Enhancing Luminescence of Zinc Complexes
Zn(II) complexes using this compound exhibit blue luminescence at room temperature, attributed to π* → π transitions centered on the ligands. The Zn(II) centers play a crucial role in enhancing the fluorescent emission of the ligands (Fan et al., 2005).
Chemosensor for Fluoride Ions
2,6-Bis(2-benzimidazolyl)pyridine, a derivative, acts as a chemosensor for the detection of fluoride ions, indicating broader applications in chemical sensing and environmental monitoring (Chetia & Iyer, 2008).
Applications in Synthesis of Polyimides
It is instrumental in synthesizing polyimides, contributing to the development of materials with exceptional thermal and thermooxidative stability, indicating potential in advanced material science applications (Zhang et al., 2005).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4/h11-19H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMPFYPAPHUMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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